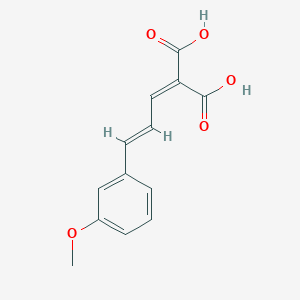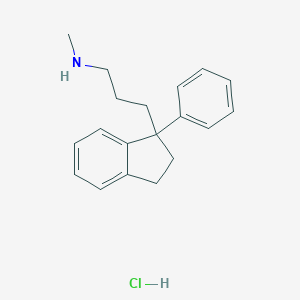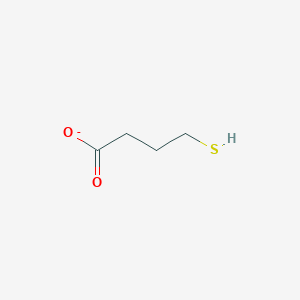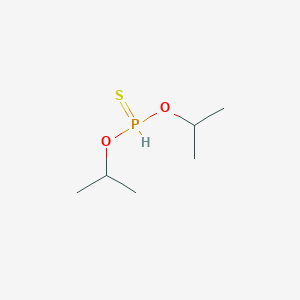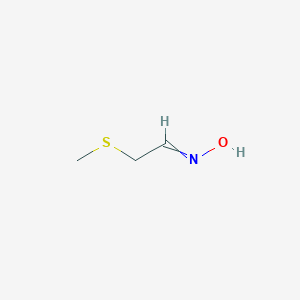
Methylthioacetaldoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylthioacetaldoxime, also known as methomyl oxime, is a chemical compound with the molecular formula C₃H₇NOS. It is a metabolite of methomyl, an insecticide, and is known for its applications in pest control. The compound is characterized by its white crystalline solid form and is used to control a wide range of pests in agriculture and horticulture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylthioacetaldoxime can be synthesized through various methods. One common method involves the reaction of thioacetaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous medium at room temperature, yielding the oxime as a product .
Industrial Production Methods: Industrial production of (methylthio)acetaldehyde oxime often involves the use of thioacetaldehyde oxime method, acetonitrile method, methyl ethyl ketone method, nitroethane method, and acetaldehyde method. These methods are designed to maximize yield and minimize by-products and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Methylthioacetaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Methylthioacetaldoxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in pest control.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition.
Industry: It is used in the production of pesticides and other agrochemicals .
Mecanismo De Acción
The mechanism of action of (methylthio)acetaldehyde oxime involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in pests. The compound’s molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Comparación Con Compuestos Similares
Methomyl: A parent compound of (methylthio)acetaldehyde oxime, used as an insecticide.
Acetaldehyde oxime: A simpler oxime compound with similar chemical properties.
Thioacetaldehyde oxime: Another related compound with a thio group attached to the oxime
Uniqueness: Methylthioacetaldoxime is unique due to its specific structure, which combines the properties of both oximes and thio compounds.
Propiedades
Número CAS |
10533-67-2 |
|---|---|
Fórmula molecular |
C3H7NOS |
Peso molecular |
105.16 g/mol |
Nombre IUPAC |
N-(2-methylsulfanylethylidene)hydroxylamine |
InChI |
InChI=1S/C3H7NOS/c1-6-3-2-4-5/h2,5H,3H2,1H3 |
Clave InChI |
AGVHWUQIIQHFCW-UHFFFAOYSA-N |
SMILES |
CSCC=NO |
SMILES isomérico |
CSC/C=N/O |
SMILES canónico |
CSCC=NO |
Key on ui other cas no. |
10533-67-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



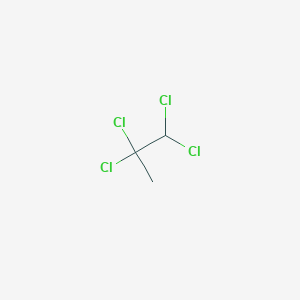
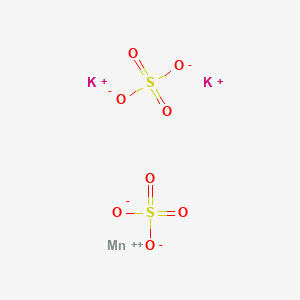

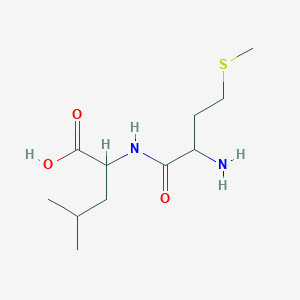


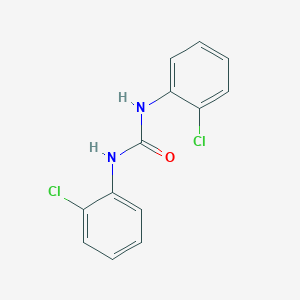
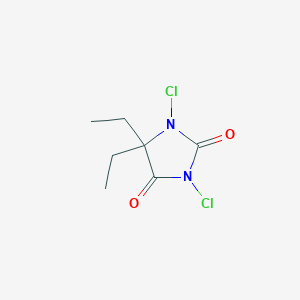
![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)
